molecular formula C17H20N2O3 B2834444 (2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid CAS No. 550299-54-2

(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid

Cat. No.: B2834444
CAS No.: 550299-54-2
M. Wt: 300.358
InChI Key: QOOIMMZWEPKWFN-NUXDXBQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid is a structurally complex molecule featuring:

  • A piperazine ring substituted at the 1-position with a conjugated but-2-enoic acid moiety (4-oxo group at position 4).
  • A cinnamyl group [(2E)-3-phenylprop-2-en-1-yl] at the 4-position of the piperazine.

This compound’s structural motifs align with pharmacologically active molecules, particularly in antimicrobial, anticancer, and antiviral research. The carboxylic acid group enhances solubility and bioavailability, while the piperazine-cinnamyl scaffold may facilitate receptor binding .

Properties

IUPAC Name

(E)-4-oxo-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16(8-9-17(21)22)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-9H,10-14H2,(H,21,22)/b7-4+,9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOIMMZWEPKWFN-NUXDXBQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid, also known by its CAS number 550299-54-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3, with a molecular weight of 300.358 g/mol. The compound features a piperazine moiety and a phenylpropene side chain, which may contribute to its biological activity.

Property Value
Molecular FormulaC17H20N2O3
Molecular Weight300.358 g/mol
Density1.175 g/cm³
Boiling Point568.2 °C
Flash Point264.2 °C

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to (2E)-4-oxo have demonstrated significant anticonvulsant properties. For instance, studies on related piperazine derivatives have shown efficacy in models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The introduction of specific substituents, such as trifluoromethyl groups, has been linked to enhanced anticonvulsant activity due to increased metabolic stability and lipophilicity, which facilitates central nervous system penetration .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperazine ring is hypothesized to enhance interaction with microbial targets, although specific studies on (2E)-4-oxo itself remain limited .

Antidepressant Potential

Preliminary studies indicate that (2E)-4-oxo may exhibit antidepressant-like effects. Compounds structurally related to it have been investigated for their ability to modulate neurotransmitter systems involved in mood regulation, suggesting a potential role in treating depression.

Case Study 1: Anticonvulsant Screening

In a study examining various piperazine derivatives, the compound was tested for anticonvulsant activity using MES and PTZ models in mice. Results indicated that certain derivatives exhibited protective effects at doses of 100 mg/kg and 300 mg/kg, with some showing delayed onset but prolonged action. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Testing

A series of related compounds were synthesized and tested against Staphylococcus aureus and Candida albicans. The results demonstrated varying degrees of antimicrobial activity, with some compounds showing significant inhibition at low concentrations. This suggests that modifications in the structure could lead to enhanced antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Key Structural Features Biological Activity / Physicochemical Properties Evidence Source
1-ethyl-6-fluoro-7-(4-{[5-[(3-methyl-5-oxo-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-... (13a) Piperazine linked to quinolone, oxadiazole-thioxo, and triazole groups Antimicrobial, antiproliferative
1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one Piperazine with 2-methyl substitution and butanone terminus Psychoactive (clandestine opioid analog), no therapeutic use
(E)-4-aryl-4-oxo-2-butenoic acids Aryl substitution at 4-oxo position; conjugated enoic acid Antiproliferative, HIV-1 integrase inhibition; redox potential correlates with Hammett σ values
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Piperazine with bis(4-methoxyphenyl)methyl and cinnamoyl groups Anticancer, antimicrobial; crystal structure shows chair piperazine conformation
4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium salts Piperazinium salts with fluorophenyl and cinnamyl groups Improved solubility due to ionic form; structural analogs for bioactive molecules

Functional Group Impact

Carboxylic Acid vs. This enhances solubility and bioavailability, critical for oral administration. 4-Oxo group in but-2-enoic acid contributes to conjugation, stabilizing the molecule’s planar structure and influencing redox properties .

Piperazine Substitution: Cinnamyl vs. Aryl/Alkyl Groups: The cinnamyl group’s extended π-system may enhance binding to hydrophobic pockets in enzymes or receptors compared to simpler alkyl substitutions (e.g., 2-methyl in ).

Double Bond Configuration: E-configuration in both the cinnamyl and butenoyl chains is conserved across active analogs (e.g., ), suggesting geometric specificity for bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.